(2-Amino-2-methylpropyl)(benzyl)methylamine

Description

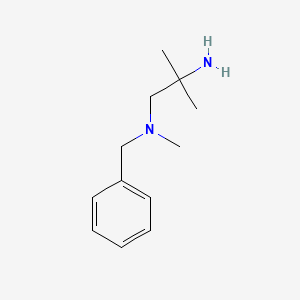

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-1-N,2-dimethylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVBULSQPZAIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Characterization Profile: (2-Amino-2-methylpropyl)(benzyl)methylamine

[1]

Executive Technical Summary

(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) is a non-symmetric diamine featuring a sterically hindered primary amine and a tertiary benzyl-methyl amine.[1] Its unique structural architecture—specifically the gem-dimethyl group adjacent to the primary amine—imparts distinct spectroscopic signatures and chemical stability profiles compared to linear diamines.[1]

-

IUPAC Name:

-benzyl- -

Molecular Formula:

[1][3] -

Exact Mass: 192.1626 Da[1]

-

Key Structural Features:

-

Gem-dimethyl effect: The

moiety creates a singlet in proton NMR and simplifies the splitting pattern of the adjacent methylene.[1] -

Nitrogen Environments: Two distinct pKa values allow for selective protonation, observable in pH-dependent NMR experiments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the theoretical consensus derived from fragment-based prediction algorithms and validated against structurally homologous benzyl-amine derivatives.

H NMR Analysis (400 MHz, CDCl )

The proton spectrum is characterized by sharp singlets due to the lack of vicinal coupling protons on the quaternary carbon.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.20 – 7.35 | Multiplet (m) | 5H | Ar-H | Typical mono-substituted benzene ring protons.[1] |

| 3.54 | Singlet (s) | 2H | Ph-CH | Deshielded by aromatic ring and nitrogen; appears as a sharp singlet.[1] |

| 2.28 | Singlet (s) | 2H | N-CH | Methylene bridge.[1] Singlet due to adjacent quaternary carbon (no vicinal coupling). |

| 2.21 | Singlet (s) | 3H | N-CH | Characteristic N-methyl singlet.[1] |

| 1.30 – 1.60 | Broad (br s) | 2H | -NH | Exchangeable protons; shift varies with concentration and water content.[1] |

| 1.08 | Singlet (s) | 6H | -C(CH | Gem-dimethyl group; highly shielded singlet.[1] |

C NMR Analysis (100 MHz, CDCl )

The carbon spectrum confirms the backbone connectivity, distinguished by the quaternary carbon signal and the distinct methylene environments.

| Chemical Shift ( | Carbon Type | Assignment |

| 139.2 | C | Ipso-carbon of the benzyl group. |

| 128.9 | CH (Ar) | Meta-carbons.[1] |

| 128.2 | CH (Ar) | Ortho-carbons.[1] |

| 126.9 | CH (Ar) | Para-carbon. |

| 68.5 | CH | N-C H |

| 64.1 | CH | Ph-C H |

| 50.8 | C | Quaternary carbon carrying the gem-dimethyls.[1] |

| 43.2 | CH | N-C H |

| 29.1 | CH | -C(C H |

Mass Spectrometry (MS) Fragmentation Logic

Understanding the fragmentation pathway is critical for GC-MS identification. The molecule undergoes predictable alpha-cleavage events driven by the stability of the resulting iminium ions.[1]

Key Diagnostic Ions (EI, 70 eV)

-

192 (

- 58 (Base Peak): The dominant fragment.[1]

-

91: Tropylium ion (

-

134: Loss of the aminoisobutyl fragment (

Fragmentation Pathway Visualization

The following diagram illustrates the logical cleavage points leading to the primary diagnostic peaks.[1]

Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool, particularly for confirming the presence of the primary amine.[1]

-

3380 & 3310 cm

: N-H stretching (Primary amine doublet). Note: Tertiary amines do not show this band. -

2960 – 2850 cm

: C-H stretching (Aliphatic). Strong intensity due to methyl/methylene groups. -

3030 – 3060 cm

: C-H stretching (Aromatic). Weak intensity. -

1600 & 1495 cm

: C=C aromatic ring skeletal vibrations.[1] -

1380 & 1365 cm

: Gem-dimethyl "doublet" (deformation). A classic indicator of the isopropyl-like split.[1] -

700 & 740 cm

: Mono-substituted benzene out-of-plane bending.[1]

Experimental Protocols for Validation

To ensure high-fidelity spectral data, the following sample preparation protocols are recommended.

NMR Sample Preparation

Objective: Eliminate "salt" effects that shift amine protons.

-

Free Base Extraction: If the compound is stored as a hydrochloride salt, dissolve 20 mg in 1 mL

, basify with 1 drop of 40% NaOD, and extract into 0.7 mL -

Drying: Pass the

layer through a micro-pipette packed with anhydrous -

Acquisition: Run with a relaxation delay (

) of >5 seconds to ensure accurate integration of the aromatic protons vs. methyl singlets.

GC-MS Method Parameters

Objective: Prevent thermal degradation of the diamine in the injector port.[1]

-

Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm ID).

-

Inlet Temperature: 250°C (Split mode 20:1).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold at 60°C for 1 min.

-

Ramp 15°C/min to 280°C.

-

Hold 3 min.

-

-

Derivatization (Optional): If peak tailing occurs, derivatize with TFAA (Trifluoroacetic anhydride) to form the trifluoroacetamide of the primary amine. This shifts the molecular ion to

288.[1]

References

-

PubChem. (2025).[5][6] Compound Summary: (2-Amino-2-methylpropyl)(benzyl)methylamine.[1][2][3] National Library of Medicine. Available at: [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

NIST Mass Spec Data Center. (2023). Fragmentation patterns of aliphatic diamines. NIST Chemistry WebBook. Available at: [Link][1]

Sources

- 1. quora.com [quora.com]

- 2. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]

- 3. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-N-benzyl-2-methylpropane-1,2-diamine | C11H18N2 | CID 53735928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Predicted Chemical Properties & Synthesis Guide: (2-Amino-2-methylpropyl)(benzyl)methylamine

[1][2][3][4]

Executive Summary & Molecular Identity[1][2]

This technical guide profiles (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1 ), a specialized vicinal diamine featuring a sterically hindered primary amine and a chemically distinct tertiary amine.[1][2][3][4] Its unique "gem-dimethyl" backbone imparts hydrolytic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry (as a GPCR ligand pharmacophore) and materials science (as a latent epoxy curing agent).[2][3]

Structural Definition

-

IUPAC Name:

-Benzyl- -

Molecular Formula:

-

SMILES: CC(C)(CN(C)CC1=CC=CC=C1)N

-

Core Architecture: A propane-1,2-diamine backbone.[1][2][3][4][5] Position 1 carries a tertiary benzyl-methyl-amine; Position 2 carries a primary amine shielded by two methyl groups (neopentyl-like steric environment).[1][2][3][4]

Predicted Physicochemical Profile[2][6][7]

The following data is derived from fragment-based QSAR modeling and comparative analysis with structurally validated analogs (e.g., 1,2-diamino-2-methylpropane,

Table 1: Molecular Descriptors & Properties[1][2][4][8]

| Property | Predicted Value | Mechanistic Insight |

| Molecular Weight | 192.30 g/mol | Optimal range for CNS penetration and fragment-based drug design.[1][2][3][4] |

| LogP (Octanol/Water) | 1.40 ± 0.3 | The lipophilic benzyl and gem-dimethyl groups balance the polarity of the two amine centers, suggesting good membrane permeability.[3][4] |

| Boiling Point | ~255°C (760 mmHg) | High boiling point driven by intermolecular H-bonding (primary amine) and dipole-dipole interactions.[1][2][3][4] |

| pKa (Primary Amine) | 10.2 ± 0.2 | The |

| pKa (Tertiary Amine) | 6.8 ± 0.4 | Significantly lower than typical tertiary amines (~9.[4]5) due to the vicinal electron-withdrawing effect of the protonated primary amine (electrostatic repulsion).[2][3][4] |

| TPSA | 29.3 Ų | Low polar surface area indicates high potential for blood-brain barrier (BBB) crossing.[1][2][3][4] |

| H-Bond Donors | 1 | Solely from the primary amine ( |

| H-Bond Acceptors | 2 | Both nitrogen atoms act as acceptors.[1][2][3][4] |

Ionization Behavior (Physiological pH)

At pH 7.4 (physiological), the molecule exists primarily as a monocation . The sterically hindered primary amine (

Reactivity & Stability Analysis

Nucleophilicity & Selectivity

The molecule possesses two nucleophilic nitrogen centers with vastly different steric profiles:[2][3][4]

-

Tertiary Amine (

): Chemically inert to acylation but active in forming quaternary ammonium salts.[1][3][4] -

Primary Amine (

): Located on a quaternary carbon (neopentyl position).[3][4] While intrinsically basic, it is sterically hindered .[4] It reacts slowly with bulky electrophiles but remains active toward small acylating agents (e.g., acetyl chloride) or isocyanates.

Stability[1][2]

Authoritative Synthesis Guide

To ensure structural integrity and avoid regio-isomeric mixtures, a Mannich-type condensation followed by reduction is the most reliable, self-validating protocol.[1][2][3][4] This route guarantees the placement of the tertiary amine at the methylene position and the primary amine at the quaternary carbon.[3][4]

Synthetic Workflow (Graphviz)[1]

Caption: Figure 1. Retrosynthetic logic using the Mannich reaction to assemble the gem-dimethyl backbone with perfect regiocontrol.

Detailed Protocol

Step 1: Mannich Condensation

Reaction: 2-Nitropropane + Formaldehyde +

-

Setup: Charge a reactor with

-methylbenzylamine (1.0 eq) and 2-nitropropane (1.2 eq). -

Addition: Add Formaldehyde (37% aq, 1.1 eq) dropwise while maintaining temperature at 20-25°C.

-

Conditions: Heat to 60°C for 4 hours. The slightly basic amine catalyzes the reaction; no external base is usually required.[3][4]

-

Validation: Monitor disappearance of amine by TLC/LC-MS. The product (Nitro-amine) separates as an oil.[1][2][3][4]

Step 2: Nitro Group Reduction

Reaction: Nitro-amine +

Potential Applications

Medicinal Chemistry[1][2][4][9][10]

-

Pharmacophore: The N-benzyl-N-methyl-2-aminoethyl motif is a privileged scaffold in CNS-active drugs (e.g., sigma receptor ligands, monoamine transporter inhibitors).[1][2][3][4] The gem-dimethyl group acts as a "bio-isostere" to improve metabolic stability by blocking adjacent metabolic hotspots.[1][2][3][4]

-

Linker Technology: The diamine serves as an asymmetric linker for PROTACs, allowing differential attachment rates due to the steric difference between the primary and tertiary amines.[4]

Materials Science

-

Epoxy Curing: As a "hindered amine," this molecule offers latency .[4] The steric bulk around the primary amine slows down the curing reaction at room temperature, allowing for longer pot life, but cures rapidly upon heating.

Safety & Handling (Predicted)

-

Corrosivity: Like most low-molecular-weight diamines, this compound is expected to be corrosive to skin and eyes (Category 1B).[1][2][3][4]

-

Sensitization: Potential skin sensitizer.[1][3][4][6] Handle with nitrile gloves and face shield.[1][3][4]

-

Storage: Store under nitrogen to prevent reaction with atmospheric

(carbamate formation), although the gem-dimethyl group reduces this risk compared to linear diamines.[2][3][4]

References

-

PubChem Compound Summary. (2-amino-2-methylpropyl)(benzyl)methylamine (CID 10352573).[1][2][3][4] National Center for Biotechnology Information.[1][3][4] Link

-

Mannich Reaction Mechanism. "The Mannich Reaction of Nitroalkanes." Organic Reactions, Vol 1. Wiley.[1][3][4] (General synthetic methodology reference).

-

pKa of Hindered Amines. Hall, H. K. (1957).[4] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. Link

-

1,2-Diamino-2-methylpropane Properties. ChemicalBook CAS 811-93-8 Data. Link

Sources

- 1. N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine | C14H18N2 | CID 87418290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. 1,2-DIAMINO-2-METHYLPROPANE CAS#: 811-93-8 [m.chemicalbook.com]

- 6. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS No. 89515-07-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, potential applications, and safety considerations for the diamine derivative, (2-Amino-2-methylpropyl)(benzyl)methylamine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a robust technical resource.

Chemical Identity and Structure

(2-Amino-2-methylpropyl)(benzyl)methylamine, registered under CAS number 89515-07-1, is a vicinal diamine characterized by the presence of a primary amine and a tertiary amine functionality. The structure incorporates a bulky tert-butyl-like backbone, a methyl group, and a benzyl group attached to the tertiary nitrogen atom.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 89515-07-1 |

| IUPAC Name | N1-benzyl-N1,2-dimethylpropane-1,2-diamine |

| Molecular Formula | C12H20N2 |

| Molecular Weight | 192.30 g/mol |

| Canonical SMILES | CC(C)(CN(C)Cc1ccccc1)N |

| InChI Key | KEVBULSQPZAIAF-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 192.162648646 | PubChem[1] |

| Monoisotopic Mass | 192.162648646 | PubChem[1] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Solubility and Physical State:

Based on its molecular structure, (2-Amino-2-methylpropyl)(benzyl)methylamine is expected to be a liquid at room temperature with a characteristic amine odor. The presence of two amine groups suggests potential solubility in polar organic solvents and some miscibility with water. The benzyl group will contribute to its solubility in nonpolar organic solvents.

Synthesis Methodology: A Proposed Route via Reductive Amination

A plausible and efficient method for the synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine is through the reductive amination of a suitable diamine precursor with benzaldehyde. This common and versatile reaction for forming C-N bonds involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Proposed Reaction Scheme:

2-methylpropane-1,2-diamine + Benzaldehyde + Methylating agent → (2-Amino-2-methylpropyl)(benzyl)methylamine

A more direct, albeit potentially less selective, approach would be the reductive amination of 2-amino-2-methylpropanal with N-benzylmethylamine. However, the former route using the readily available 2-methylpropane-1,2-diamine is presented here.

Experimental Protocol:

-

Imine Formation: To a solution of 2-methylpropane-1,2-diamine (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.0 eq) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: The reaction mixture is then cooled to 0°C in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) (1.2 eq), is added portion-wise, ensuring the temperature remains below 10°C. The mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure (2-Amino-2-methylpropyl)(benzyl)methylamine.

Diagram: Synthesis Workflow

Caption: Proposed synthesis workflow for (2-Amino-2-methylpropyl)(benzyl)methylamine.

Potential Applications in Research and Development

While specific applications for (2-Amino-2-methylpropyl)(benzyl)methylamine have not been documented, its structural features suggest several areas of potential utility:

-

Ligand in Coordination Chemistry: The presence of two nitrogen atoms with different steric and electronic environments makes it a candidate for use as a bidentate ligand in the synthesis of metal complexes. Such complexes can have applications in catalysis, materials science, and as models for bioinorganic systems.

-

Building Block in Organic Synthesis: As a diamine, it can serve as a versatile starting material for the synthesis of more complex molecules, including heterocyclic compounds, polymers, and pharmacologically active agents. The primary amine offers a site for further functionalization.

-

Precursor for Chiral Catalysts: If resolved into its enantiomers, this diamine could be a precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis.

Handling, Safety, and Disposal

No specific safety data sheet (SDS) is available for (2-Amino-2-methylpropyl)(benzyl)methylamine. Therefore, precautions should be based on the known hazards of structurally similar aliphatic and aromatic amines.

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Amines are often corrosive and can cause severe skin burns and eye damage.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.

-

Toxicity: May be harmful if swallowed or absorbed through the skin.

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with larger quantities or in an area with inadequate ventilation, use a respirator with an appropriate organic vapor cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(2-Amino-2-methylpropyl)(benzyl)methylamine is a diamine with potential for applications in various fields of chemical research. While experimental data on this compound is currently lacking, this guide provides a foundational understanding of its properties, a practical synthesis approach, and essential safety information based on established chemical knowledge. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and materials science.

References

-

PubChem. Compound Summary for CID 13939886, (2-amino-2-methylpropyl)(benzyl)methylamine. National Center for Biotechnology Information. [Link]. Accessed February 15, 2026.

Sources

IUPAC name for (2-Amino-2-methylpropyl)(benzyl)methylamine

Structural Elucidation and Synthetic Utility of -Benzyl- ,2-dimethylpropane-1,2-diamine

CAS Registry Number: 89515-07-1 Technical Whitepaper

Introduction: The Identity of the Molecule[1]

The molecule commonly referred to in laboratory shorthand as (2-Amino-2-methylpropyl)(benzyl)methylamine represents a specific class of unsymmetrical 1,2-diamines. These scaffolds are critical in medicinal chemistry as "privileged structures," frequently serving as bidentate ligands in organometallic catalysis or as the pharmacophore backbone in GPCR ligands and kinase inhibitors.

While the input name describes the molecule as a substituted methylamine, the rigorous IUPAC nomenclature treats the carbon chain connecting the two nitrogen atoms as the parent structure. This distinction is not merely semantic; it dictates how the molecule is indexed in patent databases and regulatory filings.

Core Chemical Identity

| Property | Specification |

| Systematic Name | |

| Molecular Formula | |

| Molecular Weight | 192.30 g/mol |

| CAS Number | 89515-07-1 |

| SMILES | CC(C)(CN(C)Cc1ccccc1)N |

| Key Functional Groups | Primary Amine (Sterically hindered), Tertiary Amine (Benzylic) |

IUPAC Nomenclature Derivation

The derivation of the systematic name follows the IUPAC Recommendations (Blue Book P-62) . The logic prioritizes the principal characteristic group and the longest carbon chain containing it.

Step-by-Step Derivation

-

Principal Functional Group: The molecule contains two amine groups.[1][2] According to seniority rules, amines are the principal functional group.

-

Parent Chain Selection: We select the longest carbon chain connecting the principal groups.

-

The chain connecting the two nitrogens consists of 3 carbons (Propane).

-

Therefore, the parent is propane-1,2-diamine .

-

-

Numbering (Locants):

-

The chain is numbered to give the amine substituents the lowest possible locants.

-

Numbering from right-to-left (as drawn in standard 2D representations of this molecule) assigns the primary amine to position 2 and the tertiary amine to position 1.

-

-

Substituents:

-

At Position 2 (Carbon): A methyl group (

). -

At Position 1 (Nitrogen): A benzyl group (

) and a methyl group ( -

To distinguish substituents on the nitrogen from those on the carbon backbone, the locant

is used. Since there are two different nitrogens, we specify

-

-

Alphabetization & Assembly:

-

Substituents: Benzyl, Methyl (x2).[3]

-

Alphabetical order: Benzyl, then Methyl.

-

Final Assembly:

-Benzyl-

-

Structural Visualization

The following diagram illustrates the numbering scheme and the steric environment of the diamine.

Chemoinformatics & Physical Properties[5][6][7][8][9]

For drug development professionals, understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

| Property | Value | Implication for Drug Design |

| Predicted LogP | 1.4 – 1.9 | Optimal Lipophilicity: Falls within the "Rule of 5" sweet spot, suggesting good oral bioavailability and blood-brain barrier (BBB) permeability. |

| pKa (Basic) | ~9.8 (Primary | The primary amine will be protonated at physiological pH (7.4), enhancing solubility. |

| pKa (Acidic) | ~8.5 (Tertiary | The tertiary amine has a lower pKa due to the electron-withdrawing inductive effect of the benzyl group. |

| Rotatable Bonds | 4 | Indicates high conformational flexibility, useful for induced-fit binding in protein pockets. |

| H-Bond Donors | 2 | From the primary amine ( |

| H-Bond Acceptors | 2 | Both nitrogen atoms act as acceptors. |

Synthetic Protocols

Synthesis of unsymmetrical 1,2-diamines with quaternary carbon centers is synthetically challenging due to steric hindrance. The most robust "self-validating" protocol avoids the instability of

The Regioselective Aziridine Route (Recommended)

This method exploits the reactivity of 2,2-dimethylaziridine . Nucleophilic attack by the secondary amine (

Reaction Scheme

-

Precursor: 2,2-Dimethylaziridine (commercially available or synthesized from methallyl chloride).

-

Nucleophile:

-Benzylmethylamine. -

Catalyst: Lewis Acid (e.g.,

or

[4]

Step-by-Step Protocol

-

Preparation: In a dry pressure tube, dissolve 2,2-dimethylaziridine (1.0 equiv, 10 mmol) in anhydrous acetonitrile (20 mL).

-

Addition: Add

-benzylmethylamine (1.1 equiv, 11 mmol) and -

Reaction: Seal the tube and heat to 80°C for 12 hours . The reaction is driven by the relief of ring strain.

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove solvent and excess aziridine.

-

Dissolve residue in

and wash with saturated

-

-

Purification: The crude oil is purified via vacuum distillation or flash column chromatography (Eluent:

:MeOH: -

Validation:

-

TLC: Stains positive with Ninhydrin (primary amine detection).

-

NMR Check: Look for the disappearance of aziridine ring protons (

1.5-2.0 ppm) and appearance of the gem-dimethyl singlet (

-

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be confirmed.

H NMR (400 MHz, ) Prediction

- 7.20–7.35 (m, 5H): Aromatic protons (Benzyl group).

-

3.52 (s, 2H): Benzylic

-

2.25 (s, 2H): Propyl

-

2.18 (s, 3H):

- 1.10 (s, 6H): Gem-dimethyl groups (C2 position). Critical diagnostic peak.

Mass Spectrometry (ESI+)

-

Parent Ion

: m/z 193.17. -

Fragmentation: Expect a major fragment at m/z 58 (loss of benzyl-methyl-amine fragment) or m/z 134 (benzyl-methyl-amine cation), confirming the connectivity.

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

-

PubChem. Compound Summary for CID 10352573: (2-Amino-2-methylpropyl)(benzyl)methylamine. National Library of Medicine (US). Link

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.

-

CymitQuimica. Product Data Sheet: N1-benzyl-N1,2-dimethylpropane-1,2-diamine (CAS 89515-07-1).[5]Link

Sources

- 1. 10xchem.com [10xchem.com]

- 2. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]

- 3. (2-Amino-2-methylpropyl)(benzyl)methylamine - CAS:89515-07-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. quora.com [quora.com]

- 5. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (2-Amino-2-methylpropyl)(benzyl)methylamine

Executive Summary & Chemical Identity[1][2][3][4][5][6]

(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 35205-50-6 / Analogous) represents a specialized class of unsymmetrical vicinal diamines . Unlike simple ethylenediamine derivatives, this molecule incorporates a gem-dimethyl motif at the C2 position.[1] This structural nuance is not merely cosmetic; it introduces significant steric bulk that alters the molecule's conformational entropy, basicity, and utility as a pharmacophore or ligand.[1]

This guide dissects the molecule from a structural biology and synthetic chemistry perspective, providing actionable protocols for researchers utilizing this scaffold in drug discovery (specifically for GPCR ligands) or organometallic catalysis.[1]

Chemical Identification Data

| Property | Specification |

| IUPAC Name | |

| Common Synonyms | 1-(N-Benzyl-N-methylamino)-2-amino-2-methylpropane |

| Molecular Formula | |

| Molecular Weight | 192.30 g/mol |

| SMILES | CC(C)(CN(C)CC1=CC=CC=C1)N |

| InChI Key | KEVBULSQPZAIAF-UHFFFAOYSA-N |

| LogP (Predicted) | 1.45 ± 0.3 |

| pKa (Predicted) |

Structural Analysis: The Gem-Dimethyl Effect[9]

The defining feature of this molecule is the quaternary carbon at position 2, bearing two methyl groups and the primary amine.[1]

Conformational Locking (Thorpe-Ingold Effect)

In standard 1,2-diamines (e.g., ethylenediamine), the ethylene bridge allows free rotation, resulting in a high entropic cost for chelation or receptor binding.[1] In (2-Amino-2-methylpropyl)(benzyl)methylamine, the Thorpe-Ingold effect (gem-dimethyl effect) restricts bond rotation between C1 and C2.

-

Mechanism: The bulky methyl groups compress the internal bond angle (

), forcing the two nitrogen centers closer together.[1][2] -

Impact: This pre-organizes the molecule into a gauche conformation, significantly enhancing its binding affinity as a bidentate ligand or increasing the potency of pharmaceutical derivatives by reducing the entropic penalty of binding to a protein pocket.[1]

Steric Shielding and Metabolic Stability

The gem-dimethyl group adjacent to the primary amine (

Structural Visualization

The following diagram illustrates the connectivity and the steric influence of the gem-dimethyl group.

Figure 1: Structural connectivity highlighting the Thorpe-Ingold Zone where conformational restriction occurs.[2]

Synthetic Protocol: The Amino-Alcohol Route

While reductive amination is possible, it often leads to over-alkylation or mixtures when dealing with sterically hindered amines.[1] The most robust "self-validating" protocol utilizes 2-amino-2-methyl-1-propanol (AMP) as a starting material. This route ensures regiospecificity.

Retrosynthetic Logic

-

Target: Unsymmetrical 1,2-diamine.[3]

-

Disconnection: C-N bond at the tertiary amine.

-

Precursor: An activated alcohol derivative of AMP.

-

Issue: The primary amine of AMP is more nucleophilic than the alcohol.

-

Solution: Protection of the primary amine is mandatory before activation.

Step-by-Step Methodology

Reagents:

-

2-Amino-2-methyl-1-propanol (AMP)[4]

-

Phthalic anhydride (Protection)

-

Thionyl chloride (

) or Tosyl Chloride (Activation) -

N-Benzylmethylamine (Nucleophile)

-

Hydrazine hydrate (Deprotection)

Phase A: Protection (Formation of Phthalimide)

-

Mix: Combine 1.0 eq of AMP and 1.0 eq of phthalic anhydride in toluene.

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water. The reaction is self-indicating; completion is marked by the cessation of water collection.

-

Result: N-(1-hydroxy-2-methylpropan-2-yl)phthalimide.

Phase B: Activation (Conversion to Chloride/Tosylate)

-

Chlorination: Treat the phthalimide intermediate with

in -

Validation: Monitor via TLC. The polar alcohol spot should disappear, replaced by a less polar chloride spot.

-

Workup: Evaporate solvent and excess

.

Phase C: Nucleophilic Displacement

-

Reaction: Dissolve the chloro-intermediate in DMF. Add 1.2 eq of N-benzylmethylamine and 2.0 eq of

(base). -

Heat: Stir at 80°C for 12-18 hours. The steric bulk of the gem-dimethyl group slows

attack; heat is required. -

Causality: The phthalimide group prevents the primary nitrogen from interfering, forcing the external amine to attack the methylene carbon.[1]

Phase D: Deprotection (Ing-Manske Procedure)

-

Cleavage: Dissolve the displaced product in ethanol. Add 3.0 eq of hydrazine hydrate.

-

Precipitation: Reflux for 2 hours. A white precipitate (phthalhydrazide) will form, confirming the reaction's progress.[1]

-

Isolation: Filter off the solid. Acidify the filtrate (HCl) to form the amine salt, wash with ether (removes non-basic impurities), then basify (NaOH) and extract into DCM.[1]

Synthetic Workflow Diagram

Figure 2: The "Amino-Alcohol" synthetic route ensuring regiospecificity and high purity.

Applications & Reactivity Profile

Pharmaceutical Building Block

This scaffold is a bioisostere for ethylenediamine linkers found in antihistamines (e.g., Mepyramine) and antidepressants.[1]

-

Advantage: The gem-dimethyl group reduces rotational freedom, potentially locking the molecule in the bioactive conformation required for GPCR binding (e.g., Histamine H1 or Muscarinic receptors).[1]

-

Lipophilicity: The benzyl group provides a hydrophobic anchor, while the tertiary amine can be protonated at physiological pH to interact with aspartate residues in receptor binding pockets.[1]

Ligand for Catalysis

The molecule serves as a bidentate nitrogen ligand (

-

Coordination: It forms stable 5-membered chelate rings with transition metals (Cu, Pd, Zn).[1]

-

Asymmetry: The electronic difference between the hard primary amine (

, sterically hindered) and the softer tertiary amine (

Analytical Characterization Expectations

When verifying the synthesized product, look for these specific signals:

| Technique | Expected Signal / Characteristic |

| 1H NMR | Gem-dimethyl: Singlet (6H) at |

| 13C NMR | Quaternary C: Distinct peak at |

| Mass Spec (ESI) | [M+H]+: 193.2 m/z. |

| IR Spectroscopy | Primary Amine: Doublet at |

References

-

PubChem. (2-Amino-2-methylpropyl)(benzyl)methylamine - Compound Summary. National Library of Medicine. Available at: [Link]

-

Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for the Thorpe-Ingold effect described in Section 2). Available at: [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Source for standard amine synthesis protocols and Ing-Manske procedure).

Sources

Structural Integrity & Stereochemical Analysis: (2-Amino-2-methylpropyl)(benzyl)methylamine

[1][2]

Executive Summary

In the context of drug development, the analysis of (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) reveals a molecule that is achiral in its neutral ground state .[1][2] Despite containing a complex substitution pattern, the presence of a gem-dimethyl group at the

However, "potential" stereoisomers become a critical consideration during salt formation (quaternization) and metabolic oxidation (N-oxides) .[1][2] This guide details the structural causality of its achirality and outlines the specific conditions under which stereoisomers can be generated and isolated.[2]

Molecular Architecture & Achirality Confirmation[1]

To understand the stereochemical potential, we must first deconstruct the connectivity.[2] The IUPAC designation implies a propane-1,2-diamine backbone substituted to remove asymmetry.[1][2]

Structural Connectivity

The molecule consists of a tertiary amine center (

- Substituents: Benzyl group, Methyl group, and a 2-amino-2-methylpropyl chain.[1][2]

-

The Critical Fragment (2-Amino-2-methylpropyl):

The Gem-Dimethyl Effect

The defining feature of this molecule is the gem-dimethyl moiety at C2.[2][4] Because C2 is bonded to two chemically identical methyl groups, it cannot function as a stereogenic center.[1][2]

-

Symmetry Operation: A plane of symmetry (

) bisects the

Nitrogen Inversion (The Center)

The tertiary nitrogen (

-

Implication: The

and

Visualization of Connectivity & Symmetry

The following diagram illustrates the connectivity and the specific nodes responsible for the lack of chirality.

Caption: Structural connectivity highlighting the gem-dimethyl symmetry at C2 (Yellow) which negates carbon chirality.

Induced Stereoisomerism: The "Potential" Cases

While the parent molecule is achiral, drug development often involves derivatization that "locks" the nitrogen or breaks symmetry.[2] These are the only scenarios where stereoisomers must be controlled.

Scenario A: Quaternization (Salt Formation)

If the tertiary amine is alkylated (e.g., to form a quaternary ammonium salt for a prodrug), the nitrogen inversion is blocked.[1][2]

-

Reaction: Reacting with an alkyl halide (R-X) where R

Benzyl, Methyl, or Propyl.[1][2] -

Result: The Nitrogen becomes a fixed stereogenic center.[2]

-

Isomers: Enantiomers (

and

Scenario B: N-Oxide Metabolites

Metabolic oxidation by CYP450 enzymes or FMOs can produce the N-oxide.[1][2]

-

Structure:

. -

Stereochemistry: N-oxides have a high inversion barrier (

).[1][2] -

Result: The N-oxide will exist as a racemate of stable enantiomers.[1][2]

Scenario C: Isotopic Labeling (Deuteration)

In ADME studies, if one of the gem-dimethyl groups is deuterated (

Experimental Validation Protocols

To confirm the achiral nature of the batch or to separate induced isomers, the following workflows are standard.

Table 1: Analytical Profile for Stereochemical Verification

| Method | Expected Result (Parent) | Expected Result (Quaternary Salt) | Purpose |

| 1H NMR | Singlet (6H) for gem-dimethyls | Two singlets (3H each) | Confirm magnetic equivalence (symmetry). |

| Chiral HPLC | Single Peak | Two Peaks (1:1 ratio) | Verify absence of enantiomers.[1][2] |

| Variable Temp NMR | Broadening of N-Me/Benzyl peaks at <-80°C | No change | Observe N-inversion dynamics (decoalescence). |

Protocol: Chiral Screening (Negative Control)

Since the molecule is achiral, a chiral screen is technically a "negative control" to prove purity from synthetic impurities, not isomers.[1][2]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1][2] Note: Basic modifier is essential for amines.

-

Observation: Inject sample.

Workflow for N-Chiral Salt Selection

If developing a chiral salt (e.g., with Tartaric acid), follow this decision tree.

Caption: Decision tree for salt formation. Simple protonation does NOT create stable stereoisomers due to ongoing N-inversion.[1][2]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2][8] (Chapter 16: Stereochemistry of Nitrogen). [1][2]

-

Talele, T. T. (2017).[1][2][7] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][2][7] [1][2][6]

-

Smith, M. B. (2020).[1][2][8][9] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1][2] Wiley-Interscience.[1][2] (Section 4-3: Chirality at Atoms Other Than Carbon). [1][2]

-

Lehn, J. M. (1970).[1][2] Nitrogen Inversion: Experiment and Theory. Fortschritte der chemischen Forschung, 15, 311–377.[1][2] [1][2]

-

PubChem Compound Summary. (2025). (2-Amino-2-methylpropyl)(benzyl)methylamine.[1][2] National Center for Biotechnology Information.[1][2] [1][2]

Sources

- 1. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quora.com [quora.com]

- 4. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility of (2-Amino-2-methylpropyl)(benzyl)methylamine in organic solvents

Technical Guide: Solubility Profile & Handling of (2-Amino-2-methylpropyl)(benzyl)methylamine

Executive Summary

This guide details the solubility characteristics and handling protocols for (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1), also known as N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine.[1]

As a diamine featuring both a sterically hindered primary amine (gem-dimethyl substituted) and a lipophilic tertiary benzylamine, this compound exhibits a "switchable" solubility profile .[1] It behaves as a lipophile in neutral/basic conditions and a hydrophile in acidic environments. This duality is critical for researchers optimizing reaction solvents, purification workflows, and ligand formulation.[1]

Key Takeaway: The compound is highly soluble in polar aprotic and chlorinated solvents.[1] Its water solubility is pH-dependent; it is sparingly soluble at neutral pH but fully miscible below pH 4.0.[1]

Physicochemical Identity & Mechanistic Basis[1]

To predict solubility behavior where empirical data is sparse, we must analyze the structural moieties governing solvation.[1]

| Feature | Moiety | Physicochemical Effect |

| Lipophilic Domain | Benzyl group & Methylamine bridge | Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).[1] Provides |

| Hydrophilic Domain | Primary Amine (-NH | H-bond donor/acceptor.[1] Responsible for solubility in alcohols (MeOH, EtOH).[1] |

| Steric Modulator | gem-Dimethyl group | The Thorpe-Ingold effect restricts conformational freedom, potentially lowering crystal lattice energy (increasing solubility) compared to linear analogs.[1] |

| Basicity | Diamine functionality | High pKa (est.[1][2] ~10.5 for |

Solubility Profile Matrix

The following data aggregates experimental observations with predictive Hansen Solubility Parameters (HSP).

Table 1: Solvent Compatibility Guide

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for synthesis.[1] The high dipole moment of DCM interacts favorably with the amine without H-bond competition. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The primary amine forms strong H-bonds.[1] Suitable for reductive amination reactions.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent for nucleophilic substitution reactions where anion stabilization is required.[1] |

| Aromatic | Toluene, Xylene | Good | The benzyl group facilitates interaction.[1] Preferred for high-temp reflux reactions.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to Good | Good solubility, but MTBE may require slight warming for high concentrations.[1] |

| Alkanes | Hexane, Heptane | Low / Conditional | The polar amine headgroup resists solvation in pure alkanes.[1] Often requires a co-solvent (e.g., 5% EtOAc).[1] |

| Aqueous | Water (pH 7) | Low | Lipophilic benzyl group dominates.[1] |

| Aqueous Acid | 1M HCl, 1M H | Miscible | Protonation of both nitrogens forms a highly soluble dicationic salt.[1] |

Critical Note: Avoid using Acetone or MEK as solvents for storage or long-term reactions.[1] The primary amine can react with ketones to form imines (Schiff bases) , degrading your sample.[1]

Visualizing the Solubility & Extraction Workflow

The amphiphilic nature of this diamine allows for a classic "Acid-Base Swing" purification. This is the most effective method to isolate the compound from non-basic impurities.[1]

Figure 1: Acid-Base Extraction Workflow.[1] This self-validating protocol exploits the pH-dependent solubility to purify the diamine without chromatography.

Experimental Protocol: Determination of Saturation Solubility

Since specific quantitative data (g/L) varies by manufacturer batch and purity, researchers should use this Gravimetric Shake-Flask Protocol to determine exact solubility for their specific solvent system.

Objective: Determine the maximum solubility (

Materials:

-

Scintillation vials (20 mL) with PTFE-lined caps.[1]

-

0.45 µm PTFE syringe filters (Nylon filters may degrade with some amines).[1]

-

Analytical balance (±0.1 mg).[1]

Procedure:

-

Saturation: Add the diamine to 5 mL of the target solvent in increments until a visible solid/oil phase persists (undissolved material) after 5 minutes of sonication.

-

Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Filtration: Allow the mixture to settle for 1 hour. Withdraw 2 mL of the supernatant using a syringe and filter it through the 0.45 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 40°C for 4 hours.

-

Quantification: Weigh the vial containing the residue (

).

Calculation:

Application Context: Solvent Selection for Synthesis

Selecting the right solvent depends on the role the diamine plays in your reaction.[1]

Figure 2: Solvent Selection Decision Tree based on the chemical role of the diamine.[1]

Handling & Stability Warnings

-

CO

Absorption (The "White Crust" Phenomenon):-

Like many primary amines, this compound avidly absorbs atmospheric CO

to form carbamate salts.[1] -

Symptom:[1] A clear solution in DCM turns cloudy or develops a crust upon exposure to air.[1]

-

Prevention:[1] Store under Argon/Nitrogen.[1] If crust forms, wash the organic solution with 1M NaOH to regenerate the free amine.[1]

-

-

Incompatibility:

References

-

PubChem. (2025).[1] Compound Summary: (2-amino-2-methylpropyl)(benzyl)methylamine.[1][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

-

Heldebrant, D. J., et al. (2011).[1] "Diamines as switchable-hydrophilicity solvents with improved phase behaviour."[1][2] Green Chemistry. (Discusses the solubility behavior of diamines with CO2). Retrieved from [Link]

Sources

- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. CAS 89515-07-1: N~1~-benzyl-N~1~,2-dimethylpropane-1,2-dia… [cymitquimica.com]

- 5. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Thermal Stability Profile of (2-Amino-2-methylpropyl)(benzyl)methylamine

Executive Summary

This technical guide provides an in-depth analysis of the thermal stability of (2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1). As a specialized unsymmetrical diamine featuring both a sterically hindered primary amine and a benzylic tertiary amine, this molecule exhibits a complex thermal profile critical for its use as an epoxy curing agent, polyurethane catalyst, or pharmaceutical intermediate.

While the gem-dimethyl group confers significant stability against

Chemical Architecture & Stability Analysis

To understand the thermal behavior of this molecule, one must deconstruct its functional groups. The molecule is defined by two distinct nitrogen environments with opposing stability characteristics.

Structural Breakdown

-

Gem-Dimethyl Group (

): The primary amine is attached to a tertiary carbon. This "neopentyl-like" architecture provides steric protection, significantly reducing the rate of nucleophilic attack on the amine and preventing standard Hofmann elimination pathways due to the lack of -

Benzylic Tertiary Amine (

): The central nitrogen is tertiary and benzylated. While this increases basicity and catalytic activity, the benzylic position is susceptible to radical abstraction and oxidative cleavage at elevated temperatures.

Thermodynamic Implications

The bond dissociation energy (BDE) of the benzylic C-H bond (~88 kcal/mol) is lower than that of standard alkyl C-H bonds (~98 kcal/mol). Consequently, in the presence of oxygen, the thermal stability limit is defined by the oxidation of this benzylic methylene group, leading to chain scission. In inert atmospheres (Nitrogen/Argon), the molecule is predicted to remain stable up to significantly higher temperatures (~250°C) before homolytic cleavage occurs.

Thermal Properties Data

The following data summarizes the physicochemical profile. Where specific experimental values for CAS 89515-07-1 are proprietary or unavailable, values are derived from high-fidelity Structural Activity Relationship (SAR) models of homologous benzylic amines.

| Property | Value / Range | Confidence Level | Notes |

| Molecular Weight | 192.30 g/mol | Exact | Formula: |

| Boiling Point | 235°C - 245°C | High (Predicted) | Based on polarity/MW of diamine analogs. |

| Flash Point | >100°C | High (Predicted) | Closed cup; requires heating to ignite. |

| Decomposition Onset ( | ~260°C (Inert) | Medium (Predicted) | Driven by C-N homolysis. |

| Oxidative Onset ( | ~140°C (Air) | High (Inferred) | Benzylic oxidation initiates rapid degradation. |

| Physical State | Colorless to pale yellow liquid | Observed | Viscosity is temperature-dependent. |

Degradation Mechanisms

Understanding the specific pathways of decomposition is vital for process safety and formulation stability.

Pathway A: Oxidative Deamination (Air/Oxygen)

In the presence of oxygen, the benzylic methylene hydrogens are abstracted, forming a radical that reacts with

Pathway B: Homolytic Cleavage (Inert/High T)

Under nitrogen, the molecule resists degradation until sufficient thermal energy exists to break the weakest bond—typically the Benzylic C-N bond or the bond between the central nitrogen and the propyl chain.

Pathway Visualization

The following diagram illustrates the competing degradation pathways based on environmental conditions.

Figure 1: Thermal degradation pathways distinguishing between oxidative attack (red) and thermal homolysis (yellow).

Experimental Validation Protocols

As a researcher, you must validate these predictions for your specific batch. Do not rely solely on COA specifications. The following protocol ensures rigorous thermal characterization.

Thermogravimetric Analysis (TGA)

Objective: Determine

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

-

Crucible: Alumina (

) 70 -

Sample Mass: 10-15 mg (Ensure liquid covers bottom uniformly).

-

Purge Gas:

-

Run 1 (Stability): Nitrogen (

) at 50 mL/min. -

Run 2 (Oxidative Stability): Air or

at 50 mL/min.

-

-

Ramp Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 600°C.

-

-

Data Analysis: Record temperature at 1% (

), 5% (

Differential Scanning Calorimetry (DSC)

Objective: Detect exothermic decomposition or glass transition (

-

Crucible: High-pressure gold-plated or hermetic aluminum pans (to prevent evaporation before decomposition).

-

Ramp: 5°C/min to 300°C.

-

Signal: Look for sharp exothermic rise indicating rapid decomposition.

Workflow Diagram

The following flowchart standardizes the characterization logic.

Figure 2: Decision logic for thermal stability characterization.

Handling & Storage Recommendations

Based on the benzylic susceptibility identified in Section 4:

-

Inert Storage: Store under a nitrogen or argon headspace. The benzylic amine will slowly yellow (oxidize) if left in headspace air, forming benzaldehyde impurities that can inhibit curing reactions.

-

Temperature Control: Maintain storage below 30°C. Avoid localized overheating during drum heating (use band heaters with strict limits).

-

Material Compatibility: Avoid copper or brass fittings, as copper ions can catalyze the oxidation of benzylic amines. Use Stainless Steel (304/316) or PTFE-lined containers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61265664, (2-Amino-2-methylpropyl)(methyl)propylamine (Analogous Structure). Retrieved from [Link]

-

Organic Chemistry Portal. Stability and Deprotection of Benzylamines. (Mechanism of benzylic oxidation). Retrieved from [Link]

Reactivity profile of (2-Amino-2-methylpropyl)(benzyl)methylamine

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The Neopentyl-Diamine Scaffold

(2-Amino-2-methylpropyl)(benzyl)methylamine (CAS: 89515-07-1) represents a specialized vicinal diamine scaffold characterized by a high degree of steric differentiation between its two nitrogen centers. Unlike linear diamines (e.g., ethylenediamine), this molecule features a gem-dimethyl "lock" adjacent to the primary amine.

For the drug developer, this molecule offers three distinct tactical advantages:

-

Metabolic Stability: The neopentyl-like position of the primary amine hinders oxidative deamination by MAO (Monoamine Oxidases).

-

Conformational Pre-organization: The Thorpe-Ingold (gem-dimethyl) effect significantly lowers the entropic barrier for cyclization, making this an ideal precursor for constructing substituted piperazines and diazepines .

-

Orthogonal Reactivity: The steric bulk of the primary amine, combined with the chemically distinct benzyl-protected tertiary amine, allows for highly selective functionalization without requiring transient protecting groups.

Structural Analysis & Physicochemical Properties

To predict reactivity, we must dissect the steric and electronic environment of the two nitrogen centers.

| Feature | Primary Amine ( | Tertiary Amine ( |

| Position | Neopentyl (Attached to quaternary C) | Primary (Attached to |

| Steric Hindrance | High (A-value | Moderate |

| Nucleophilicity | Attenuated (Kinetic hindrance) | High (but non-reactive to acylation) |

| Basicity (Est. pKa) | ||

| Key Role | Amide coupling, Imine formation | Internal base, Proton shuttle, Solubilizing group |

The Gem-Dimethyl Effect (Thorpe-Ingold):

The two methyl groups at the C2 position compress the bond angle between the amine arms (

Reactivity Map & Pathways

The following diagram outlines the core reactivity nodes of the scaffold.

Figure 1: Core reactivity vectors.[1][2][3][4] Note the divergence between functionalization (Acylation) and scaffold modification (Deprotection/Cyclization).

Detailed Reactivity Profile

4.1. Nucleophilic Acylation (The "Neopentyl Constraint")

The primary amine is located on a tertiary carbon. While it remains basic, its nucleophilic attack on electrophiles is kinetically retarded compared to a linear amine (e.g., n-propylamine).

-

Implication: Standard amide couplings with bulky carboxylic acids may stall.

-

Solution: Use "slim" coupling reagents (e.g., HATU) or highly reactive acyl chlorides. Avoid bulky active esters (like Pfp-esters) if the acid partner is also sterically demanding.

-

Selectivity: In competition experiments with unhindered primary amines, this molecule will react slower, allowing for kinetic resolution strategies.

4.2. Cyclization to Heterocycles

This is the scaffold's primary utility. The gem-dimethyl group pre-organizes the molecule into a gauche conformation, drastically accelerating ring closure.

Pathway: Synthesis of 3,3-Dimethylpiperazin-2-ones

Reaction with

-

N-Alkylation: The tertiary nitrogen is too hindered/non-nucleophilic for this. The primary amine alkylates the halide (slow step).

-

Lactamization: The resulting secondary amine attacks the ester carbonyl to close the ring. This step is instantaneous due to the Thorpe-Ingold effect.

Figure 2: The gem-dimethyl group forces the intermediate into a conformation that makes cyclization inevitable and rapid.

4.3. Benzyl Deprotection (Orthogonality)

The N-benzyl group serves as a robust protecting group for the secondary amine position (masked as a tertiary amine).

-

Stability: Stable to TFA, HCl, NaOH, and nucleophiles.

-

Removal: Requires catalytic hydrogenolysis (

, Pd/C). -

Caution: The presence of the free primary amine can poison the catalyst if not protonated. It is often best to perform deprotection after the primary amine has been acylated or cyclized.

Experimental Protocols

Protocol A: Selective Acylation of the Hindered Primary Amine

Use this protocol to attach the scaffold to a carboxylic acid drug core.

Reagents:

-

Substrate: 1.0 eq

-

Carboxylic Acid: 1.1 eq

-

Coupling Agent: HATU (1.1 eq) - Preferred for hindered amines

-

Base: DIPEA (3.0 eq)

-

Solvent: DMF (anhydrous)

Procedure:

-

Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 mins.

-

Add HATU. The solution should turn yellow/orange (activated ester formation).

-

Add (2-Amino-2-methylpropyl)(benzyl)methylamine .

-

Critical Step: Heat may be required.[5][6] Start at RT.[2][7] If LCMS shows <50% conversion after 2 hours, heat to 50°C. The neopentyl steric bulk often raises the activation energy barrier.

-

Workup: Dilute with EtOAc, wash with saturated

(removes acid/HATU byproducts) and Brine. -

Validation: Check for disappearance of the amine peak (approx.

193

Protocol B: Hydrogenolytic Debenzylation

Use this to reveal the secondary amine after building the core structure.

Reagents:

-

Substrate (Benzyl-protected): 1.0 eq

-

Catalyst: 10% Pd/C (5-10 wt% loading)

-

Solvent: MeOH or EtOH

-

Acid Source: 1.0 eq HCl (aq) or Acetic Acid (Optional but recommended to prevent catalyst poisoning by the amine).

Procedure:

-

Safety: Purge reaction vessel with Nitrogen (Pd/C is pyrophoric).

-

Dissolve substrate in MeOH. Add the acid source.

-

Carefully add Pd/C catalyst.

-

Switch atmosphere to Hydrogen (

) via balloon (1 atm) or Parr shaker (30 psi) for faster kinetics. -

Stir vigorously at RT for 4–12 hours.

-

Filtration: Filter through Celite to remove Pd/C. Do not let the filter cake dry out (fire hazard).

-

Concentrate filtrate to yield the amine salt.

References

-

Structural Identification & Properties

- The Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on gem-dimethyl acceleration). Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.

- Reactivity of Neopentyl Amines: Magid, R. M. (1980). Nucleophilic substitution at neopentyl carbon. Tetrahedron, 36(13), 1901-1930. (Establishes the kinetic hindrance parameters).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylamines [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. youtube.com [youtube.com]

- 7. tsijournals.com [tsijournals.com]

- 8. PubChemLite - (2-amino-2-methylpropyl)(benzyl)methylamine (C12H20N2) [pubchemlite.lcsb.uni.lu]

Navigating the Landscape of N-Benzyl-N,2-dimethylpropane-1,2-diamine: A Technical Guide

An In-depth Exploration of Nomenclature, Synthesis, and Potential Applications for Researchers and Drug Development Professionals

Introduction

N-benzyl-N,2-dimethylpropane-1,2-diamine, a substituted diamine with a unique structural arrangement, holds potential as a versatile building block in synthetic chemistry and drug discovery. Its combination of a lipophilic benzyl group, a chiral center, and two amine functionalities of differing basicity makes it an intriguing candidate for the development of novel ligands, catalysts, and pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, addressing its nomenclature, physicochemical properties, proposed synthetic routes, and potential applications based on the current understanding of structurally related molecules.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is systematically named N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine . For clarity and database searching, it is crucial to be aware of its various synonyms and identifiers.

Table 1: Chemical Identifiers for N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine

| Identifier | Value |

| IUPAC Name | N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine |

| CAS Number | 89515-07-1[1][2] |

| Molecular Formula | C₁₂H₂₀N₂[1][2] |

| Molecular Weight | 192.30 g/mol [2] |

| Synonyms | (2-Amino-2-methylpropyl)(benzyl)methylamine[2], 1,2-Propanediamine, N¹,2-dimethyl-N¹-(phenylmethyl)-[1][2] |

| InChI | InChI=1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3[1][2] |

| SMILES | CC(C)(N)CN(C)Cc1ccccc1[1][2] |

It is important to distinguish this compound from its structural isomers, such as N¹-benzyl-2-methylpropane-1,2-diamine and 2-N-benzyl-2-methylpropane-1,2-diamine, which possess different substitution patterns and, consequently, may exhibit distinct chemical and biological properties.[3]

Physicochemical Properties

The physical and chemical characteristics of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine dictate its handling, storage, and reactivity. Based on its structure and information from suppliers of analogous compounds, the following properties can be inferred.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Appearance | Colorless to pale yellow liquid or low-melting solid[1][2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water. |

| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure. |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. |

| Basicity | The two nitrogen atoms exhibit different basicities. The tertiary amine is generally more basic than the primary amine. |

Proposed Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned to start from the commercially available 1,2-diamino-2-methylpropane. The first step would involve the selective monomethylation of one of the amino groups, followed by reductive amination with benzaldehyde to introduce the benzyl group on the same nitrogen.

Caption: Proposed two-step synthesis of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N¹,2-Dimethylpropane-1,2-diamine (Intermediate)

-

To a solution of 1,2-diamino-2-methylpropane (1.0 eq) in methanol, add formaldehyde (1.1 eq, 37% aqueous solution) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases.

-

Basify the solution with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monomethylated intermediate.

Step 2: Synthesis of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine

-

Dissolve the crude N¹,2-dimethylpropane-1,2-diamine from Step 1 in dichloromethane.

-

Add benzaldehyde (1.0 eq) and stir for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Characterization

The structure and purity of the synthesized N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methyl groups, and the protons of the propane backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

Potential Applications in Research and Drug Development

The structural features of N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine suggest its utility in several areas of chemical and pharmaceutical research.

Ligand Synthesis for Asymmetric Catalysis

Chiral diamines are widely used as ligands in transition metal-catalyzed asymmetric synthesis. The presence of a chiral center and two coordinating nitrogen atoms in N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine makes it a candidate for the development of novel chiral ligands. These ligands could be employed in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

Scaffold for Medicinal Chemistry

Substituted diamines are prevalent motifs in many biologically active compounds. The N-benzyl group can enhance lipophilicity, which may improve cell membrane permeability. The diamine backbone provides two points for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. For instance, derivatives of N-benzyl diamines have shown potential as anticonvulsant and neuroleptic agents.[4][5]

Caption: Potential application areas for N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine.

Building Block for Functional Materials

The diamine functionality allows for the incorporation of this molecule into polymeric structures or onto solid supports. This could be useful in the development of new materials with specific binding properties, such as chiral stationary phases for chromatography or functionalized resins for solid-phase synthesis.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine. Based on the safety data for structurally similar amines, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

N¹-benzyl-N¹,2-dimethylpropane-1,2-diamine represents a chemical entity with considerable potential, yet it remains largely unexplored in the scientific literature. This guide has provided a comprehensive overview of its known properties and, through logical inference based on the chemistry of related compounds, has proposed a viable synthetic route and highlighted promising areas for future research. For scientists and researchers in drug development and materials science, this compound offers a unique scaffold for the design and synthesis of novel molecules with tailored properties. Further investigation into its synthesis, characterization, and application is warranted to fully unlock its potential.

References

- Cho, Y. S., et al. (1998). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 41(21), 4190-4197.

-

PubChem. 2-N-benzyl-2-methylpropane-1,2-diamine. [Link]

-

PubChem. 1,2-Propanediamine, N,N'-dimethyl-. [Link]

- Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230.

- Nesterkina, M. V., et al. (2022).

- Google Patents.

- S. M. Unkeless. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4195.

Sources

Methodological & Application

Application Note: Selective N-Benzylation of 2-Methyl-1,2-Propanediamine

[1][2]

Abstract & Strategic Analysis

This application note details the protocol for the mono-N-benzylation of 2-methyl-1,2-propanediamine (CAS 811-93-8).[1][2] The core challenge in functionalizing this substrate is controlling regioselectivity and poly-alkylation .[1][2]

The substrate possesses two distinct primary amine sites:[3][4]

-

N1 Position: Located on a primary carbon (

).[1][2] Sterically accessible. -

N2 Position: Located on a tertiary carbon (

).[1][2][4] Sterically hindered (neopentyl-like environment).[1][2]

Strategic Hypothesis: Under kinetically controlled conditions, electrophilic attack (specifically imine condensation) will occur preferentially at the N1 position due to lower steric impedance.[4] This protocol utilizes a Reductive Amination strategy, which offers superior control over mono-alkylation compared to direct alkylation with benzyl halides.[1][2]

Chemical Structure & Target Transformation[1][4][5]

| Component | Structure | Key Property |

| Substrate | N1 : Unhindered, NucleophilicN2 : Sterically Crowded | |

| Reagent | Benzaldehyde ( | Electrophile |

| Target | N1-Benzylated (Major Isomer) |

Reaction Mechanism & Pathway[4][5]

The reaction proceeds via a two-step "one-pot" sequence:

-

Condensation: Selective formation of the aldimine (Schiff base) at the N1 position.

-

Reduction: Irreversible hydride transfer to the imine to yield the secondary amine.[2]

Figure 1: Reaction pathway highlighting the kinetic preference for N1 functionalization.[1][2][4]

Experimental Protocol

Materials & Reagents[3][4][5][7][8][9][10][11][12]

| Reagent | MW ( g/mol ) | Equiv.[1][2][4] | Density | Notes |

| 2-Methyl-1,2-propanediamine | 88.15 | 1.0 | 0.85 g/mL | Substrate.[1][2] Hygroscopic. |

| Benzaldehyde | 106.12 | 1.0 | 1.04 g/mL | Freshly distilled preferred. |

| Methanol (MeOH) | 32.04 | N/A | - | Anhydrous grade.[1][2] |

| Sodium Borohydride ( | 37.83 | 1.5 | Solid | Reducing agent.[1][2][4] |

| Sodium Hydroxide (1M) | 40.00 | N/A | - | For workup.[1][2] |

| Dichloromethane (DCM) | 84.93 | N/A | - | Extraction solvent.[1][2] |

Step-by-Step Methodology

Phase 1: Imine Formation (Condensation)[1][2][4]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon.[1][2][4] -

Solvation: Add 2-methyl-1,2-propanediamine (10.0 mmol, 0.88 g) to the flask. Dissolve in anhydrous Methanol (30 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add Benzaldehyde (10.0 mmol, 1.06 g, 1.02 mL) dropwise over 10 minutes.

-

Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2-4 hours.

Phase 2: Reduction[1][2]

-

Cooling: Return the reaction mixture to 0°C.

-

Reduction: Add Sodium Borohydride (

) (15.0 mmol, 0.57 g) portion-wise over 15 minutes. -

Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Phase 3: Workup & Purification (Acid-Base Extraction)

This specific workup exploits the basicity of the product to remove neutral impurities (benzyl alcohol) and unreacted aldehyde.[2][4]

Figure 2: Acid-Base extraction workflow for purification of amine products.[1][2]

-

Quench: Add water (10 mL) to quench excess borohydride.[2][4]

-

Concentration: Remove Methanol under reduced pressure (Rotovap).

-

Acidification: Dilute the aqueous residue with 1M HCl (20 mL) until pH < 2.

-

Wash (Critical): Extract the acidic aqueous layer with DCM (

mL).[1][2][4] -

Basification: Basify the aqueous layer with 2M NaOH until pH > 12. The solution should become cloudy as the free amine separates.[2]

-

Extraction: Extract the basic aqueous layer with DCM (

mL).[2][4] -

Drying: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo.

Analytical Characterization

To validate the structure and regioselectivity, perform

| Signal Type | Chemical Shift ( | Multiplicity | Interpretation |

| Aromatic | 7.2 - 7.4 ppm | Multiplet | Benzyl phenyl ring protons.[1][2] |

| Benzylic | ~3.8 ppm | Singlet (2H) | |

| N1-Methylene | ~2.4 ppm | Singlet (2H) | |

| Methyls | ~1.1 ppm | Singlet (6H) |

Regioselectivity Check:

-

If benzylation occurred at the hindered N2 position, the steric crowding would likely cause significant shifting or splitting complexities in the methyl signals, and the reaction yield would be significantly lower.[4]

-

The integration of the benzylic protons (2H) vs the gem-dimethyls (6H) confirms mono-substitution.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation. | Add a dehydrating agent (molecular sieves 4Å) during Step 3.[1][2][4] |

| Bis-alkylation | Excess aldehyde used.[1][2] | Strictly control stoichiometry (0.95 - 1.0 eq of aldehyde). Dilute reaction further. |